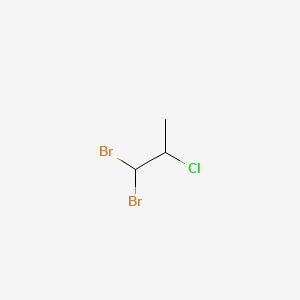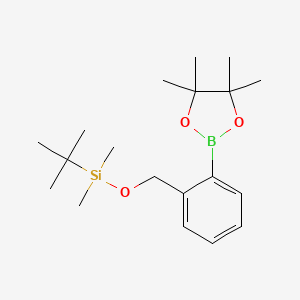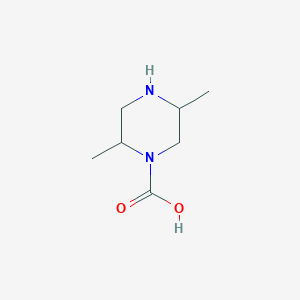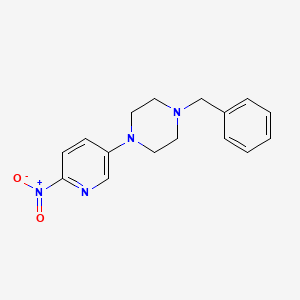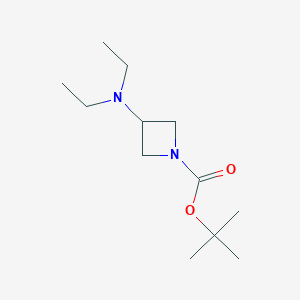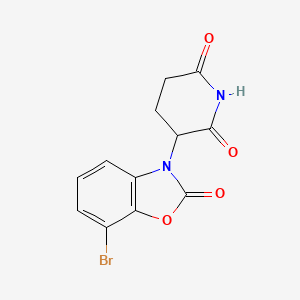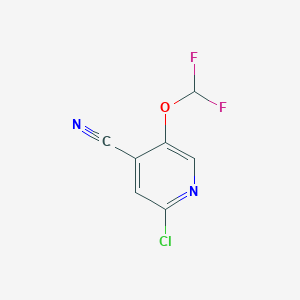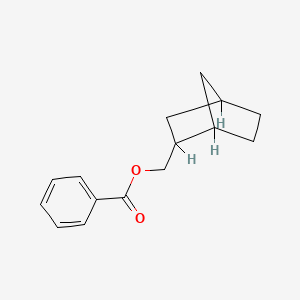![molecular formula C26H36O3 B13934714 Methanone, [2-hydroxy-4-(tridecyloxy)phenyl]phenyl- CAS No. 62782-05-2](/img/structure/B13934714.png)
Methanone, [2-hydroxy-4-(tridecyloxy)phenyl]phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone, [2-hydroxy-4-(tridecyloxy)phenyl]phenyl-, also known as 2-Hydroxy-4-tridecyloxybenzophenone, is an organic compound belonging to the class of benzophenones. These compounds are characterized by a ketone group attached to two phenyl groups. This specific compound is known for its unique structure, which includes a long tridecyloxy chain, making it distinct from other benzophenones .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, [2-hydroxy-4-(tridecyloxy)phenyl]phenyl- typically involves the reaction of 2-hydroxybenzophenone with tridecyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of the hydroxyl group with the tridecyloxy group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methanone, [2-hydroxy-4-(tridecyloxy)phenyl]phenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The tridecyloxy group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Oxidation: Formation of benzophenone derivatives.
Reduction: Formation of secondary alcohols.
Substitution: Formation of various alkyl or aryl substituted benzophenones.
Scientific Research Applications
Methanone, [2-hydroxy-4-(tridecyloxy)phenyl]phenyl- has several scientific research applications:
Chemistry: Used as a photoinitiator in polymerization reactions.
Biology: Studied for its potential as a UV absorber in biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of UV-protective coatings and materials
Mechanism of Action
The mechanism of action of Methanone, [2-hydroxy-4-(tridecyloxy)phenyl]phenyl- involves its ability to absorb UV light, which leads to the formation of excited states. These excited states can then transfer energy to other molecules, leading to various photochemical reactions. The molecular targets include DNA and proteins, where it can provide protection against UV-induced damage .
Comparison with Similar Compounds
Similar Compounds
Methanone, [2-hydroxy-4-(octyloxy)phenyl]phenyl-: Similar structure but with a shorter alkyl chain.
Methanone, [2-hydroxy-4-(decyloxy)phenyl]phenyl-: Similar structure with a decyloxy group instead of a tridecyloxy group
Uniqueness
Methanone, [2-hydroxy-4-(tridecyloxy)phenyl]phenyl- is unique due to its long tridecyloxy chain, which imparts distinct physical and chemical properties. This long chain enhances its hydrophobicity and makes it more suitable for applications requiring long-lasting UV protection .
Properties
CAS No. |
62782-05-2 |
|---|---|
Molecular Formula |
C26H36O3 |
Molecular Weight |
396.6 g/mol |
IUPAC Name |
(2-hydroxy-4-tridecoxyphenyl)-phenylmethanone |
InChI |
InChI=1S/C26H36O3/c1-2-3-4-5-6-7-8-9-10-11-15-20-29-23-18-19-24(25(27)21-23)26(28)22-16-13-12-14-17-22/h12-14,16-19,21,27H,2-11,15,20H2,1H3 |
InChI Key |
LKDRSVSYCUQEFW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


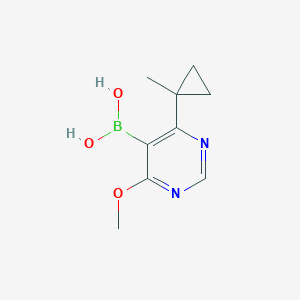
![2-({[(3-Butoxyphenyl)carbonyl]carbamothioyl}amino)-3,5-dichlorobenzoic acid](/img/structure/B13934675.png)
![3-fluoro-N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide](/img/structure/B13934681.png)
